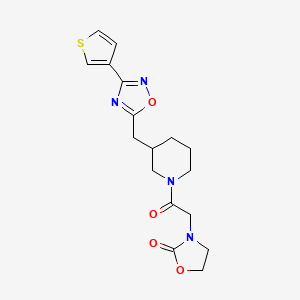

3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" is a novel chemical entity with significant potential across various scientific domains. This compound's structure integrates an oxazolidinone core with a substituted piperidine and an oxadiazole-thiophene moiety, contributing to its unique properties and diverse reactivity.

Synthetic Routes and Reaction Conditions

Route 1: : One possible synthetic route begins with the formation of the oxazolidinone core. This typically involves cyclization reactions of amino alcohols with carbonyl compounds under mildly acidic or basic conditions.

Route 2:

Route 3: : The final assembly of the oxadiazole-thiophene moiety often involves the formation of the oxadiazole ring through cyclodehydration of a hydrazide intermediate with a carboxylic acid derivative, followed by a palladium-catalyzed coupling reaction to attach the thiophene ring.

Industrial Production Methods

Scale-Up Considerations: : Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Techniques like continuous flow chemistry can enhance scalability and efficiency.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids, to introduce oxygen functionalities.

Reduction: : Reductive transformations, including hydrogenation and metal-catalyzed reductions, can modify the oxadiazole or piperidine rings.

Substitution: : The thiophene ring allows for electrophilic aromatic substitution reactions, where groups like halides or nitro can be introduced using suitable reagents.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation.

Substitution: : Electrophiles like bromine (Br2) for halogenation.

Major Products

Oxidation Products: : Hydroxylated derivatives.

Reduction Products: : Reduced oxadiazole or piperidine derivatives.

Substitution Products: : Halogenated thiophene compounds.

Applications De Recherche Scientifique

Chemistry: : As a scaffold for drug design, it serves as a versatile intermediate in organic synthesis. Biology Medicine : Exploration as a potential pharmaceutical agent, particularly in antimicrobial or anticancer therapies. Industry : Its derivatives may be used in materials science, including polymer additives and advanced materials.

Mécanisme D'action

The compound's mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural components can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating high-affinity binding to biological macromolecules. The oxazolidinone ring, for instance, is known to inhibit protein synthesis in certain bacteria, indicating its potential in antimicrobial applications.

Similar Compounds

Linezolid: : Shares the oxazolidinone core and is a well-known antibiotic.

Thiophene-containing Oxadiazoles: : These compounds exhibit similar electronic properties and biological activities.

Piperidine Derivatives: : Widely used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness: : The incorporation of all three functional moieties—oxazolidinone, piperidine, and oxadiazole-thiophene—in one molecule offers a unique set of chemical and biological properties not commonly found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets and diverse reactivity in synthetic applications.

Activité Biologique

The compound 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one represents a novel addition to the class of oxazolidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O4S with a molecular weight of 348.4 g/mol. Its structure includes a thiophene ring and an oxadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O4S |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 2034371-10-1 |

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve interference with biofilm formation and the inhibition of key metabolic pathways in bacteria.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated activity against multiple cancer cell lines, including breast, lung, and colon cancer cells. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

Oxazolidinones are also noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the compound exhibited superior activity compared to standard antibiotics such as ciprofloxacin . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of oxadiazole derivatives on human lung adenocarcinoma cells (A549). The results showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase . This study underscores the potential use of this compound in cancer therapy.

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Targeting enzymes like COX and various kinases involved in cell signaling pathways.

- Interference with DNA/RNA Synthesis : Similar compounds disrupt nucleic acid synthesis, leading to cell death in pathogens and cancer cells.

- Modulation of Cell Signaling : Affecting pathways related to inflammation and apoptosis.

Propriétés

IUPAC Name |

3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c22-15(10-21-5-6-24-17(21)23)20-4-1-2-12(9-20)8-14-18-16(19-25-14)13-3-7-26-11-13/h3,7,11-12H,1-2,4-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEBKIALLMMJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.